Funkioside G

Description

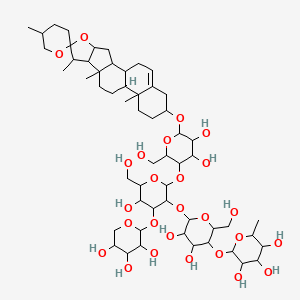

Funkioside G is a steroidal glycoside belonging to the spirostanol or furostanol class, typically isolated from plant species within the Funkia or related genera. Steroidal glycosides like this compound are characterized by a steroidal aglycone core (e.g., diosgenin or laxogenin) linked to sugar moieties, which influence their solubility, bioactivity, and pharmacological properties .

Properties

CAS No. |

60454-81-1 |

|---|---|

Molecular Formula |

C56H90O26 |

Molecular Weight |

1179.3 g/mol |

IUPAC Name |

2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-51-43(69)39(65)46(33(18-59)76-51)79-53-48(47(37(63)31(16-57)75-53)80-49-41(67)36(62)29(60)20-71-49)81-52-44(70)40(66)45(32(17-58)77-52)78-50-42(68)38(64)35(61)23(3)73-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3 |

InChI Key |

UUVCMSBFUMKDCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Funkioside G is typically extracted from the leaves of Funkia ovata using methanolic extraction followed by chromatographic separation . The process involves:

Methanolic Extraction: The leaves are first extracted with methanol to obtain a crude extract containing various steroidal glycosides.

Chromatographic Separation: The crude extract is then subjected to thin-layer chromatography (TLC) and column chromatography on silica gel to isolate individual compounds, including this compound.

Chemical Reactions Analysis

Funkioside G undergoes several types of chemical reactions, including:

Scientific Research Applications

Funkioside G has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Funkioside G involves its interaction with specific molecular targets and pathways. The aglycone part, diosgenin, is known to modulate various biological pathways, including anti-inflammatory and anti-tumor pathways . The glycosidic part of this compound may enhance its solubility and bioavailability, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Funkioside G shares structural and functional features with several steroidal glycosides. Below is a detailed comparison based on molecular structure, spectral data, and biological sources:

Structural and Spectral Comparisons

Table 1: Structural Comparison of this compound and Analogous Compounds

Note: this compound’s data are inferred based on nomenclature and structural trends in the Funkioside series.

- Aglycone Core: this compound likely shares the (25R)-spirostanol or furostanol aglycone common in its analogs. For example, Funkioside B’s furostanol backbone differentiates it from spirostanol-based compounds like Trillin .

- Glycosylation Patterns: this compound’s disaccharide moiety (e.g., β-D-glucose and α-L-rhamnose) aligns with Compound 5 from Solanum unguiculatum, whereas Funkioside C has a single glucose unit .

- Spectral Differentiation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing analogs. For instance, Funkioside B’s +2 Da mass shift relative to its dehydroxy derivative highlights the role of hydroxylation in fragmentation patterns . Similarly, Compound 5’s IR spectrum confirms the (25R)-spiroacetal group, a feature absent in furostanol derivatives .

Research Implications and Limitations

- Analytical Challenges : Differentiating this compound from analogs requires high-resolution MS/MS and 2D-NMR due to subtle structural variations (e.g., sugar linkage positions) .

- Knowledge Gaps: The absence of direct spectral data for this compound limits precise structural validation. Further studies should isolate the compound and compare it with standards using methodologies outlined in and .

- For instance, the disaccharide moiety in Compound 5 enhances solubility, which may improve bioavailability compared to monoglycosides like Funkioside C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.